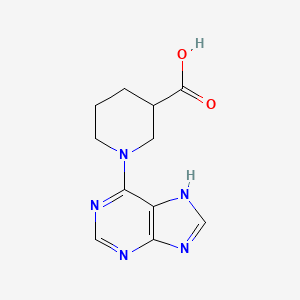

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring attached to a piperidine ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-purin-6-yl)piperidine-3-carboxylic acid typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with piperidine-3-carboxylic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-purin-6-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Substitution: Nucleophilic

Actividad Biológica

1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a purine base linked to a piperidine ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of purine derivatives with piperidine-based reagents, allowing for variations that can enhance solubility and bioactivity .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies reported high cytotoxic activity against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric carcinoma

- HepG2 human hepatocellular carcinoma

These effects were attributed to the compound's ability to inhibit DNA biosynthesis and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways. For example, it demonstrated potent inhibition of AKT1, a key player in cancer cell signaling .

- Induction of Apoptosis : Studies indicated that the compound could induce apoptosis through caspase activation, leading to morphological changes in treated cells .

- Cell Cycle Arrest : The compound was observed to cause cell cycle arrest at different phases depending on the cancer type, indicating its potential as a broad-spectrum anticancer agent .

Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various purine derivatives, this compound was found to have an IC50 value significantly lower than many other tested compounds, indicating strong activity against breast cancer cells (MDA-MB-231) and colorectal cancer cells (COLO201) .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that treatment with this compound led to a marked increase in apoptotic cells as measured by annexin V staining. The study highlighted the dose-dependent nature of apoptosis induction, with higher concentrations yielding greater apoptotic rates .

Data Tables

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 3.7 | AKT Inhibition, Apoptosis Induction |

| COLO201 (Colorectal Cancer) | 5.0 | DNA Biosynthesis Inhibition | |

| HepG2 (Liver Cancer) | 4.5 | Cell Cycle Arrest |

Propiedades

IUPAC Name |

1-(7H-purin-6-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c17-11(18)7-2-1-3-16(4-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKAGOAFAMLFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.